![molecular formula C15H15BrN2O2S B5783836 N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5783836.png)
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide
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Overview
Description
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide, also known as BTA-EG6, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. BTA-EG6 has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, making it a promising candidate for the development of new cancer treatments.
Mechanism of Action
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide inhibits the activity of several proteins involved in cancer cell growth and survival, including c-Myc, Bcl-2, and Mcl-1. By inhibiting these proteins, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide is that it has been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide and its effects on cancer cells.
2. Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapy studies should be conducted to determine whether this compound can be used in combination with other cancer treatments to enhance their efficacy.
4. Studies should be conducted to determine whether this compound can be used to treat other diseases besides cancer, such as autoimmune diseases.
5. Further studies should be conducted to determine whether this compound can be used to target specific types of cancer cells, such as those that are resistant to chemotherapy.
Synthesis Methods
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide involves a multi-step process starting with the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to yield the corresponding hydrazone. This is followed by the reaction of the hydrazone with 2,3-dimethylphenol and acetic anhydride to form the final product, this compound.
Scientific Research Applications
N'-[(5-bromo-2-thienyl)methylene]-2-(2,3-dimethylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including c-Myc, Bcl-2, and Mcl-1. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-10-4-3-5-13(11(10)2)20-9-15(19)18-17-8-12-6-7-14(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJNCDRFFCQCED-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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